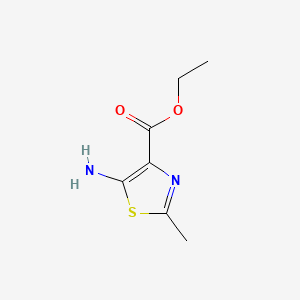

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Cat. No. B1590253

Key on ui cas rn:

31785-05-4

M. Wt: 186.23 g/mol

InChI Key: HNDBOQZBZYRXMF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07384934B2

Procedure details

Add acetoamidocyanoacetate (1000 g, 5.88 mol) to a 22 L 3-necked RB flask equipped with reflux condenser, thermometer, mechanical stirrer then add toluene (12L). Add to this suspension at RT Lawesson's reagent (1187 g, 2.93 mol). Stir the resulting yellow slurry at 70° C. for 16 h, cool to RT. Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel. Add 1N HCl solution (2.5L) and TBEA (2.5L) and stir the mixture. After 15 min., combine the bi-phase solution was into the toluene solution in the funnel. Gummy material maybe left in the flask. Repeat the above procedure again. Separate the aqueous and wash the combine organic solution with 1N HCl (2×2.5L). Separate the organic layer and combine the aqueous and basify with 2N KOH solution. Add ethyl acetate (3×4L) and extract the product. Combine the organic layer, dry over anhydrous sodium sulfate, and evaporate to give 552 g as a pale yellow solid. Dissolve the remaining gummy in methanol (1L) and evaporate to dryness. Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture. After 15 min., separate the organic layer and basify the aqueous with 2N KOH solution Extract the product with ethyl acetate (2×2L). Combine the organic layers and dry over anhydrous sodium sulfate and evaporate to give 165 g as a pale yellow solid. (Total: 717 g, 65%). Mass spectrum (m/e): 187(M+1); 1HNMR(300 MHz, DMSO-d6, ppm): δ 1.21(t, 3H), 2.38(s, 3H), 4.21(q, 2H), 7.21(bs, 2H). 13CNMR(75 MHz, DMSO, ppm): δ 15.1, 19.2, 59.8, 119.3, 145.6, 161.7, 164.1. Formula: C7H10N2O2S.

Name

acetoamidocyanoacetate

Quantity

1000 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][CH:5]([C:9]#[N:10])[C:6]([O-:8])=[O:7])(=O)[CH3:2].[C:11]1([CH3:17])C=CC=CC=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1.Cl>CO>[CH2:11]([O:8][C:6]([C:5]1[N:4]=[C:1]([CH3:2])[S:27][C:9]=1[NH2:10])=[O:7])[CH3:17]

|

Inputs

Step One

|

Name

|

acetoamidocyanoacetate

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC(C(=O)[O-])C#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

1187 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC

|

Step Four

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the resulting yellow slurry at 70° C. for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool to RT

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min.

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Gummy material maybe left in the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the aqueous and

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the combine organic solution with 1N HCl (2×2.5L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the organic layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Add ethyl acetate (3×4L) and extract the product

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combine the organic layer, dry over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 552 g as a pale yellow solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate to dryness

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min.

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate the organic layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the product with ethyl acetate (2×2L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combine the organic layers and dry over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 165 g as a pale yellow solid

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C=1N=C(SC1N)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |